4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
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Overview
Description
4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is an organic compound that features a fluorine atom, a pyrazole ring, and an aniline moiety
Preparation Methods
The synthesis of 4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the reductive amination of 4-fluoroaniline with 3-methyl-1H-pyrazole-4-carbaldehyde. The reaction is carried out using sodium borohydride (NaBH4) and iodine (I2) as reducing agents in methanol under neutral conditions at room temperature . This method ensures the formation of the desired secondary amine with high efficiency.
Chemical Reactions Analysis
4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline include:
3-chloro-4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]benzamide: This compound has a benzamide group instead of an aniline moiety, which can influence its chemical properties and applications.
Properties
IUPAC Name |
4-fluoro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c1-8-9(7-14-15-8)6-13-11-4-2-10(12)3-5-11/h2-5,7,13H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWBAJGDPKAUDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.